N-(4-溴-2-氰基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

N-(4-Bromo-2-cyanophenyl)acetamide is widely used in scientific research due to its versatility. Some of its applications include:

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2-cyanophenyl)acetamide typically involves the cyanoacetylation of amines. One common method is the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for N-(4-Bromo-2-cyanophenyl)acetamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of bulk manufacturing processes and sourcing of raw materials from reliable suppliers .

化学反应分析

Types of Reactions

N-(4-Bromo-2-cyanophenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.

Condensation Reactions: The cyano and carbonyl groups in the compound can participate in condensation reactions to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl cyanoacetates, phenacyl bromide, and triethylamine . Reaction conditions often involve boiling ethanol as a solvent and the use of basic catalysts .

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, such as pyrrole derivatives .

作用机制

The mechanism of action of N-(4-Bromo-2-cyanophenyl)acetamide involves its interaction with molecular targets and pathways. The cyano and carbonyl groups in the compound enable it to participate in various biochemical reactions, influencing molecular interactions and biological pathways .

相似化合物的比较

Similar Compounds

Some compounds similar to N-(4-Bromo-2-cyanophenyl)acetamide include:

Uniqueness

N-(4-Bromo-2-cyanophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .

生物活性

N-(4-Bromo-2-cyanophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

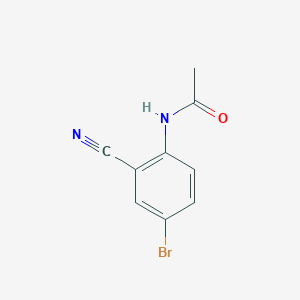

N-(4-Bromo-2-cyanophenyl)acetamide has the following chemical structure:

- Molecular Formula : C9H8BrN3O

- Molecular Weight : 244.08 g/mol

The compound features a bromine atom, a cyano group, and an acetamide functional group, which contribute to its unique reactivity and biological properties. The presence of the bromine atom enhances its electrophilic character, making it a versatile building block in organic synthesis and medicinal applications.

Antimicrobial Activity

Research indicates that N-(4-Bromo-2-cyanophenyl)acetamide exhibits promising antimicrobial properties. A study evaluating various derivatives of related compounds found that certain derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungal species. The antimicrobial activity was assessed using the turbidimetric method, which measures the growth of microorganisms in the presence of the compound .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| d1 | Bacterial | 32 |

| d2 | Fungal | 16 |

| d3 | Bacterial | 64 |

The results suggest that modifications to the molecular structure can enhance antimicrobial efficacy, with specific substitutions leading to better performance against target pathogens.

Anticancer Activity

In addition to its antimicrobial properties, N-(4-Bromo-2-cyanophenyl)acetamide has been evaluated for anticancer activity. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The Sulforhodamine B (SRB) assay was employed to assess cell viability after treatment with the compound .

Table 2: Anticancer Activity Against MCF7 Cells

| Compound | IC50 (µM) |

|---|---|

| d6 | 10 |

| d7 | 5 |

These findings indicate that compounds derived from N-(4-Bromo-2-cyanophenyl)acetamide could serve as potential leads in the development of new anticancer agents.

The mechanism by which N-(4-Bromo-2-cyanophenyl)acetamide exerts its biological effects is linked to its ability to interact with specific molecular targets within cells. For instance, it may inhibit key enzymes or receptors involved in bacterial cell wall synthesis or cancer cell proliferation. Molecular docking studies have been conducted to elucidate these interactions, providing insights into how structural modifications can optimize activity .

Case Studies and Research Findings

Several case studies have highlighted the biological significance of N-(4-Bromo-2-cyanophenyl)acetamide:

- Antimicrobial Screening : A comprehensive study synthesized various derivatives and screened them for antimicrobial activity against a panel of pathogens. The most active derivatives were identified, showing potential for further development into therapeutic agents .

- Cytotoxicity Assessment : Another study focused on evaluating the cytotoxic effects of the compound on different cancer cell lines, revealing promising results that warrant further investigation into its use as an anticancer drug .

- Structure-Activity Relationship (SAR) : Investigations into SAR have demonstrated that modifications to the bromine and cyano groups significantly influence biological activity, suggesting pathways for optimizing efficacy through chemical synthesis .

属性

IUPAC Name |

N-(4-bromo-2-cyanophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11/h2-4H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKVVIWCXVGLLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。